2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-[(6-chloropyridine-3-carbonyl)amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-5-4-10(8-16-12)14(20)17-11-3-1-2-9(6-11)7-13(18)19/h1-6,8H,7H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPSPIBPKRVWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid (commonly referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Compound A has the following structural formula:
It features a chloropyridine moiety, which is significant for its biological interactions. The presence of the carboxylic acid group suggests potential for interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that Compound A may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, including dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment .
- Anticancer Potential : Similar derivatives have shown promising anticancer activity. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range . This suggests that Compound A may also possess anticancer properties.
- Anti-inflammatory Effects : Compounds containing pyridine rings often exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Activity
A study evaluated the anticancer potential of various pyridine derivatives, including those structurally similar to Compound A. The results indicated that certain derivatives exhibited significant broad-spectrum anticancer activity with IC50 values ranging from 1 to 10 µM . This positions Compound A as a candidate for further investigation in cancer therapy.
Enzyme Inhibition Studies
In a screening assay for enzyme inhibitors, compounds similar to Compound A were tested against DHODH. The results showed that some derivatives could inhibit enzyme activity with IC50 values significantly lower than those of existing treatments . This points to the potential utility of Compound A in treating diseases such as malaria.
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| 2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid | Anticancer potential | 1-10 | Various cancer cell lines |
| Related Pyridine Derivative | DHODH Inhibition | <5 | Dihydroorotate dehydrogenase |
| Other Pyridine Analog | Anti-inflammatory properties | Varies | COX or cytokines |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s analogs differ in substituents on the pyridine ring, phenyl group, or acetic acid chain. Key examples include:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid increases logP by ~1.5 units compared to the parent compound, enhancing membrane permeability .
- Acid Dissociation Constant (pKa) : The carboxylic acid group in all analogs contributes to a pKa range of 3.5–4.2, favoring ionization at physiological pH and influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
